4-Maleimidosalicylic acid

Catalog No.
S592177
CAS No.
19232-43-0
M.F
C11H7NO5
M. Wt
233.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Maleimidosalicylic acid

CAS Number

19232-43-0

Product Name

4-Maleimidosalicylic acid

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)-2-hydroxybenzoic acid

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

InChI

InChI=1S/C11H7NO5/c13-8-5-6(1-2-7(8)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17)

InChI Key

SMSVFCGGVBWUJL-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(4-carboxy-3-hydroxyphenyl)maleimide

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)O)C(=O)O

The exact mass of the compound N-(4-Carboxy-3-hydroxyphenyl)maleimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59375. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Maleimidosalicylic acid (CAS 19232-43-0) is a specialized, polar, thiol-reactive bifunctional probe featuring a maleimide group conjugated to a salicylic acid moiety [1]. In biochemical procurement and bioconjugation workflows, it is primarily selected for its ability to selectively alkylate free sulfhydryls without inducing the severe cytotoxicity or immunosuppressive artifacts characteristic of standard nonpolar maleimides [1]. Furthermore, the salicylic acid core serves as an intrinsic chelator and sensitizer for lanthanide ions such as Tb3+, enabling time-resolved fluorescence assays of thiol-containing analytes [2]. This dual functionality makes it a high-value reagent for live-cell labeling and advanced analytical detection.

Substituting 4-Maleimidosalicylic acid with common thiol-alkylating agents like N-ethylmaleimide (NEM) or N-phenylmaleimide (NPM) fundamentally compromises live-cell assay integrity[1]. Standard nonpolar maleimides rapidly cross cell membranes and indiscriminately disrupt critical intracellular signaling cascades, such as calcium-dependent interleukin-2 (IL-2) production in immune cells [1]. Conversely, substituting with bulkier fluorescent maleimides (e.g., FITC-maleimide) alters the steric profile of the target protein and lacks the distinct lanthanide-sensitizing properties of the salicylate group, which is strictly required for background-free time-resolved luminescence detection using Terbium [2].

Preservation of T-Cell Cytokine Secretion Pathways

When modifying cellular thiols, the polarity of the maleimide dictates its off-target immunosuppressive effects. 4-Maleimidosalicylic acid, being highly polar, does not significantly suppress mitogen-induced IL-2 production in JURKAT T cells[1]. In direct contrast, nonpolar comparators like N-ethylmaleimide (NEM) and N-phenylmaleimide (NPM) inhibit IL-2 production by 85-99% under identical mitogen-stimulated conditions [1].

Evidence DimensionInhibition of mitogen-induced IL-2 production
Target Compound DataNo significant suppression of IL-2 production
Comparator Or BaselineNEM and NPM (85-99% inhibition of IL-2)
Quantified DifferenceGreater than 85% absolute difference in cytokine suppression
ConditionsJURKAT T cells pretreated with maleimides prior to mitogen (PHA, anti-CD3, PMA) stimulation

Critical for immunological assay procurement where thiol-blocking must not induce artifactual immunosuppression or cell death.

Lanthanide Luminescence Sensitization Capability

For time-resolved fluorescence applications, the derivatization reagent must act as an energy-transfer antenna. The salicylate group in 4-Maleimidosalicylic acid efficiently absorbs excitation energy and transfers it to Terbium (Tb3+) ions, yielding strong, long-lived luminescence [1]. Standard aliphatic maleimides completely lack this aromatic sensitizing moiety, rendering them non-functional for lanthanide-based time-resolved detection and requiring the procurement of secondary fluorophores[1].

Evidence DimensionSensitization of Terbium (Tb3+) time-resolved luminescence
Target Compound DataPositive sensitization via the salicylate antenna moiety
Comparator Or BaselineStandard aliphatic maleimides (0% sensitization)
Quantified DifferenceBinary capability difference (functional sensitizer vs. non-functional)
ConditionsThiol-derivatized analytes complexed with Tb3+ in TRIS buffer

Enables the development of zero-background time-resolved fluorescence assays using a single, low-molecular-weight derivatization reagent.

Preservation of Intracellular Secondary Messenger Signaling

Nonpolar maleimides disrupt early T-cell activation events by interfering with downstream responses to intracellular calcium spikes. 4-Maleimidosalicylic acid and other polar analogs successfully react with accessible cellular thiols without inhibiting the critical rise in intracellular free calcium ([Ca2+]i) or the subsequent activation events[1]. Conversely, NEM inhibits activation events induced by [Ca2+]i rise, fundamentally altering the cell's physiological baseline during labeling procedures [1].

Evidence DimensionInterference with[Ca2+]i-induced cellular activation
Target Compound DataNo inhibition of [Ca2+]i rise or downstream activation
Comparator Or BaselineNEM (Inhibits activation events induced by [Ca2+]i rise)
Quantified DifferenceComplete preservation of calcium-dependent signaling vs. total blockade
ConditionsLive JURKAT T cells stimulated with PHA or anti-CD3 antibodies

Proves that 4-MSA's polarity prevents it from disrupting critical secondary messenger pathways, making it the preferred choice for live-cell physiological studies.

Live-Cell Surface Thiol Labeling in Immunology

Because 4-Maleimidosalicylic acid does not suppress IL-2 production or interfere with calcium-dependent signaling, it is a highly effective reagent for mapping or blocking surface thiols on live T cells and macrophages[1]. This ensures that downstream functional assays and cytokine profiling remain physiologically accurate, unlike when using nonpolar maleimides [1].

Time-Resolved Luminescence Assays for Cysteine-Rich Analytes

The compound is procured as a dual-function derivatization reagent for quantifying thiol-containing analytes. By reacting with thiols and subsequently sensitizing Terbium (Tb3+) luminescence, it eliminates short-lived background autofluorescence in complex biological matrices, providing higher signal-to-noise ratios compared to standard fluorescent maleimides [2].

Synthesis of Peptide-Drug Conjugates (PDCs)

In bioconjugation workflows, 4-Maleimidosalicylic acid is utilized as a heterobifunctional linker to conjugate thiol-containing targeting peptides (e.g., in anthracycline-peptide conjugates) [3]. The highly polar salicylic acid moiety improves the aqueous solubility and processability of the resulting construct compared to traditional hydrophobic aliphatic linkers like maleimidobutyric acid, streamlining downstream purification[3].

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

233.03242232 Da

Monoisotopic Mass

233.03242232 Da

Heavy Atom Count

17

UNII

H822IOP4G8

Other CAS

19232-43-0

Wikipedia

N-(4-Carboxy-3-hydroxyphenyl)maleimide

Dates

Last modified: 08-15-2023

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